1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone
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Overview
Description
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of pyrazine-2-ol with piperidine under specific conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with p-tolyloxyethanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating cellular pathways and molecular interactions.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Pyridin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone
- 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
Uniqueness
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-4-6-15(7-5-14)23-13-18(22)21-10-2-3-16(12-21)24-17-11-19-8-9-20-17/h4-9,11,16H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUVLLHASCFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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